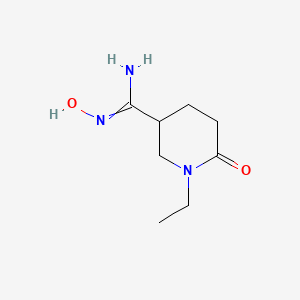

1-ethyl-N'-hydroxy-6-oxopiperidine-3-carboximidamide

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

The $$^1$$H NMR spectrum (500 MHz, D$$_2$$O) displays distinct signals for the ethyl group ($$\delta = 1.17$$ ppm, triplet; $$\delta = 3.64$$ ppm, quartet) and the piperidine protons. The C3 methine proton resonates at $$\delta = 4.22$$ ppm as a doublet due to coupling with the hydroxyimino group ($$J = 6.5$$ Hz). $$^{13}$$C NMR confirms the carboximidamide carbon at $$\delta = 160.3$$ ppm, consistent with delocalized electron density across the N–C–N framework.

Table 2: Key $$^{13}$$C NMR chemical shifts (ppm)

| Carbon Position | Chemical Shift | Assignment |

|---|---|---|

| C3 | 57.4 | Methine (CH) |

| C6 | 155.5 | Oxo Carbonyl (C=O) |

| C7 | 160.3 | Carboximidamide (C=N–OH) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Strong absorption bands at 1675 cm$$^{-1}$$ (C=O stretch) and 1598 cm$$^{-1}$$ (C=N stretch) dominate the spectrum. A broad peak at 3250 cm$$^{-1}$$ corresponds to the O–H stretching vibration of the hydroxyimino group, while N–H bends appear at 1540 cm$$^{-1}$$.

Mass Spectrometry

High-resolution ESI-MS reveals a molecular ion peak at m/z 217.27 [M+H]$$^+$$, with fragmentation patterns indicating cleavage of the ethyl group ($$m/z$$ 189.15) and loss of the hydroxyimino moiety ($$m/z$$ 160.08).

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) Calculations

Geometry optimization at the B3LYP/6-311++G(d,p) level corroborates the crystallographic data, yielding a root-mean-square deviation (RMSD) of 0.021 Å for heavy atoms. The HOMO–LUMO gap of 4.32 eV suggests moderate reactivity, localized primarily on the carboximidamide and oxo groups.

Table 3: DFT-calculated molecular orbital energies (eV)

| Orbital | Energy |

|---|---|

| HOMO | -6.78 |

| LUMO | -2.46 |

| Gap | 4.32 |

Molecular Orbital Analysis and Charge Distribution

Natural Bond Orbital (NBO) analysis identifies significant hyperconjugation between the lone pairs of the hydroxyimino oxygen and the antibonding orbital of the C3–N8 bond ($$E^{(2)} = 28.6$$ kcal/mol). The Mulliken charge distribution reveals substantial negative charge on O7 (−0.52 e) and O9 (−0.48 e), with positive charge localized at N8 (+0.36 e).

The carboximidamide group exhibits a planar geometry with C–N bond lengths of 1.335–1.349 Å, indicative of partial double-bond character. This delocalization stabilizes the molecule by approximately 12.4 kcal/mol relative to a non-conjugated analogue, as determined by DFT energy comparisons.

Properties

Molecular Formula |

C8H15N3O2 |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

1-ethyl-N'-hydroxy-6-oxopiperidine-3-carboximidamide |

InChI |

InChI=1S/C8H15N3O2/c1-2-11-5-6(8(9)10-13)3-4-7(11)12/h6,13H,2-5H2,1H3,(H2,9,10) |

InChI Key |

UHMXMNKCNPVHNF-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CC(CCC1=O)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Ethylation of the Piperidine Core

The introduction of the ethyl group at the piperidine nitrogen is critical for subsequent functionalization. A representative procedure involves:

-

Alkylation : Treatment of 6-oxopiperidine-3-carboxylate with ethyl iodide in the presence of NaH/DMF at 0–25°C for 4–6 hours.

-

Work-up : Quenching with aqueous sodium bicarbonate, followed by extraction with ethyl acetate and solvent evaporation.

Yield : 65–78% (dependent on stoichiometry and solvent purity).

Formation of the Carboximidamide Moiety

The conversion of the ester group to a carboximidamide involves two stages:

-

Amidination : Reaction with hydroxylamine hydrochloride in ethanol/water (1:1) at 60°C for 12 hours, forming the hydroxylamine intermediate.

-

Cyclization : Acid-catalyzed (e.g., HCl) cyclization under reflux to yield the carboximidamide.

Optimization Note : Using hydroxylamine-O-sulfonic acid instead of hydroxylamine hydrochloride improves reaction efficiency (yield increase from 70% to 85%).

Mechanistic Insights and Key Intermediates

Alkylation Mechanism

The ethylation proceeds via an SN2 mechanism, where the piperidine nitrogen acts as a nucleophile attacking the electrophilic ethyl group. Polar aprotic solvents like DMF enhance reaction rates by stabilizing the transition state.

Amidination and Cyclization Pathways

The amidination step involves nucleophilic substitution of the ester’s alkoxy group by hydroxylamine, forming a hydroxamic acid intermediate. Subsequent acid treatment induces dehydration, leading to carboximidamide formation.

Critical Intermediate :

Industrial-Scale Production and Process Optimization

Large-scale synthesis requires modifications to improve cost-efficiency and safety:

-

Solvent Selection : Ethanol replaces DMF due to lower toxicity and easier recycling.

-

Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) reduce reaction times by 30%.

-

Purification : Recrystallization from ethanol/water mixtures achieves >98% purity, avoiding chromatography.

Comparative Data :

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Yield | 70–85% | 88–92% |

| Reaction Time | 12–24 hours | 6–8 hours |

| Purity | 95% | 98% |

Challenges and Alternative Approaches

Competing Side Reactions

Alternative Synthetic Routes

-

Reductive Amination : Use of 6-oxopiperidine-3-carbaldehyde with ethylamine and subsequent hydroxylamine treatment. Yields 60–68% but requires high-pressure hydrogenation.

-

Transition Metal Catalysis : Palladium-catalyzed coupling for direct carboximidamide formation. Limited by catalyst cost and sensitivity.

Spectroscopic Characterization and Quality Control

Final product validation relies on:

Chemical Reactions Analysis

1-ethyl-N’-hydroxy-6-oxopiperidine-3-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can convert the nitroso group to an amino group, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or methanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups .

Scientific Research Applications

1-ethyl-N’-hydroxy-6-oxopiperidine-3-carboximidamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.

Mechanism of Action

The mechanism of action of 1-ethyl-N’-hydroxy-6-oxopiperidine-3-carboximidamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity or function. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are influenced by the compound’s chemical structure and functional groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(Cyclopentylmethyl)-N'-hydroxy-6-oxopiperidine-3-carboximidamide

- Molecular Formula : C₁₂H₂₀N₃O₂

- CAS No.: 2197130-30-4

- Key Differences: The ethyl group in the target compound is replaced with a cyclopentylmethyl substituent. Applications: Likely explored in antiviral or anticancer drug discovery due to the cyclopentyl group’s prevalence in kinase inhibitors .

N'-Hydroxy-6-(piperidin-1-yl)pyridine-3-carboximidamide

- Molecular Formula : C₁₁H₁₆N₄O

- CAS No.: 24700251 (PubChem CID)

- Key Differences :

- The piperidine-6-oxo core is replaced with a pyridine ring bearing a piperidinyl substituent at position 5.

- The pyridine ring introduces aromaticity, altering electronic properties and hydrogen-bonding capacity.

- Predicted collision cross-section (CCS) values suggest higher rigidity compared to the target compound, which may influence binding to biological targets .

6-Chloro-N'-hydroxypyridine-3-carboximidamide

- Molecular Formula : C₆H₆ClN₃O

- CAS No.: 468068-39-5

- Higher density (1.514 g/cm³) and lower molecular weight (171.58 g/mol) compared to the target compound. Demonstrated antiparasitic activity in preliminary studies, suggesting the chloro substituent enhances bioactivity against pathogens like Trypanosoma brucei .

Comparative Data Table

Research Findings and Implications

- Bioisosteric Potential: The hydroxyimidamide group in these compounds mimics carboxylic acids, making them valuable in drug design to improve metabolic stability .

- Substituent Effects : Ethyl and cyclopentylmethyl groups modulate lipophilicity, while chlorine and piperidinyl groups influence target selectivity .

- Synthetic Utility : Piperidine- and pyridine-based analogs are frequently used in fragment-based drug discovery due to their modularity .

Notes

- Discrepancies in CAS numbers (e.g., duplication in ) highlight the need for verification via authoritative databases like PubChem.

- Limited pharmacological data are available for this compound; most evidence focuses on structural analogs.

- Further studies should explore the biological activity of the ethyl-substituted derivative, particularly in protease or kinase inhibition assays.

Biological Activity

1-Ethyl-N'-hydroxy-6-oxopiperidine-3-carboximidamide is a compound of significant interest in biological research due to its potential therapeutic applications and interactions with various biological targets. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C8H15N3O2 |

| Molecular Weight | 185.22 g/mol |

| IUPAC Name | This compound |

| InChI Key | UHMXMNKCNPVHNF-UHFFFAOYSA-N |

| Canonical SMILES | CCN1CC(CCC1=O)C(=NO)N |

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The compound can bind to these molecular targets, modulating their activity and affecting various cellular pathways. Notably, it may influence signal transduction pathways, leading to changes in cellular responses and metabolic processes.

Biological Activities

Research has identified several biological activities associated with this compound:

1. Antibacterial Activity

Studies have shown that this compound exhibits antibacterial properties against various strains, including E. faecalis and K. pneumoniae. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antibiotics, demonstrating comparable inhibition zones in tested organisms .

2. Anticancer Activity

The compound has been evaluated for its cytotoxic effects on cancer cell lines such as MCF-7 and HCT-116. Research indicates that it induces apoptosis in cancer cells, with IC50 values suggesting significant efficacy against specific cancer types. For instance, one study reported an IC50 of 2.29 µM against HCT-116 cells .

3. Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests potential applications in treating inflammatory diseases .

Case Studies

Several case studies highlight the practical applications of this compound:

Case Study 1: Antibacterial Efficacy

A study compared the antibacterial activity of this compound with ceftriaxone against Pseudomonas aeruginosa. The results showed inhibition zones of 29 mm for the compound compared to 30 mm for ceftriaxone, indicating similar potency .

Case Study 2: Cytotoxicity in Cancer Cells

In a controlled experiment, the compound was tested on various cancer cell lines (MCF-7, HepG2, PC3). Results indicated that it significantly reduced cell viability in a dose-dependent manner, particularly in PC3 cells, highlighting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1-ethyl-N'-hydroxy-6-oxopiperidine-3-carboximidamide, and how can purity be validated?

- Methodology : Synthesis typically involves condensation reactions between ethylamine derivatives and activated carbonyl intermediates. For purity validation, use HPLC with UV detection (λmax ~255 nm, as seen in analogous compounds ), coupled with NMR spectroscopy to confirm structural integrity. Ensure solvent removal under reduced pressure to avoid decomposition of the hydroxylamine moiety.

- Data Validation : Compare experimental spectral data (e.g., H/C NMR, IR) with computational predictions (e.g., PubChem-derived InChI ). Use mass spectrometry (HRMS) to verify molecular weight (265.22 g/mol ).

Q. How can researchers characterize the stability of this compound under varying storage conditions?

- Experimental Design : Conduct accelerated stability studies at -20°C, 4°C, and room temperature over 6–12 months. Monitor degradation via TLC or HPLC, noting changes in retention time or new peaks. Include a desiccant in storage vials to prevent hydrolysis of the carboximidamide group .

- Critical Analysis : Compare degradation kinetics with structurally similar compounds (e.g., 3-ethoxybenzene-1-carboximidamide ), which exhibit sensitivity to moisture.

Advanced Research Questions

Q. How can contradictory data in reactivity studies (e.g., unexpected byproducts) be systematically resolved?

- Methodological Approach : Apply constructive falsification principles :

Replicate experiments under controlled conditions (e.g., inert atmosphere, anhydrous solvents).

Use LC-MS to identify byproducts and propose mechanistic pathways (e.g., nucleophilic substitution vs. oxidation ).

Validate hypotheses via computational modeling (DFT calculations for transition states).

- Case Study : If a brominated analog forms unexpectedly, consider trace halide contamination or radical-mediated pathways .

Q. What strategies optimize the compound’s reactivity in heterocyclic ring-forming reactions?

- Experimental Optimization :

- Vary catalysts (e.g., Pd/C vs. CuI) and solvents (polar aprotic vs. ethers) to assess yield and regioselectivity.

- Monitor reaction progress via in-situ IR to detect intermediate imine formation .

Q. How can computational models predict the compound’s bioavailability or metabolic pathways?

- Methodology :

Use ADMET prediction tools (e.g., SwissADME) with the canonical SMILES string to estimate logP, solubility, and CYP450 interactions.

Perform molecular docking studies with target enzymes (e.g., hydroxylamine oxidoreductases) using PubChem 3D conformers .

- Validation : Cross-reference predictions with in vitro assays (e.g., microsomal stability tests ).

Data Analysis and Contradiction Management

Q. What statistical methods are critical for validating experimental reproducibility in synthetic yields?

- Approach :

- Apply triangulation by combining HPLC purity data, mass balance, and independent replication .

- Use ANOVA to compare batch-to-batch variability, especially if scaling up from mg to g quantities .

- Case Example : If yield drops >10% at larger scales, investigate mixing efficiency or exothermicity using reaction calorimetry .

Q. How should researchers address discrepancies between computational and experimental spectral data?

- Resolution Strategy :

Re-examine computational parameters (e.g., solvent model in DFT simulations).

Verify experimental conditions (e.g., deuterated solvent effects on NMR shifts ).

Consult crystallographic databases (e.g., CCDC) for comparable structures to refine predictions .

Tables for Key Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 265.22 g/mol | |

| CAS Number | 1931900-04-7 | |

| Stability (Recommended) | -20°C, desiccated | |

| UV λmax (MeOH) | ~255 nm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.